molecular formula C4H2BrF2NS B1378917 5-Bromo-2-(difluoromethyl)thiazole CAS No. 1319255-36-1

5-Bromo-2-(difluoromethyl)thiazole

Cat. No. B1378917
M. Wt: 214.03 g/mol
InChI Key: RTILAKBVRIHMNT-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)thiazole (5-Br-2-DFMT) is an aromatic heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a relatively new compound with a wide range of properties, including its ability to act as a nucleophile and its low toxicity. Additionally, 5-Br-2-DFMT has been used in research to study the biochemical and physiological effects of the compound on a variety of organisms.

Scientific Research Applications

1. Synthesis of Functionalized Thiazoles

5-Bromo-2-aminothiazoles are synthesized through a one-pot method, leading to the production of pharmacologically interesting compounds, potentially inhibiting monoacylglycerol lipase (MAGL) (Prévost et al., 2018).

2. Development of Azo Ligands and Metal Complexes

5-Bromo thiazolyl azo compounds are synthesized and used to create Cd(II) coordinate complexes, which are investigated for their antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

3. Creation of Fluorescent Compounds

Thiazole-based fluorescent compounds with various electron-donating and electron-withdrawing tails are synthesized, showcasing adjustable electronic properties and potential applications in photophysics and electrochemistry (Tao et al., 2013).

4. Study of Bromination and Thiocyanation Reactions

Research on the bromination and thiocyanation of thiazoles provides insights into the formation of bromo-substituted derivatives, which are important for understanding the reactivity and functional group transformations of thiazoles (Saldabol, Popelis, & Slavinska, 2002).

5. Synthesis of Thiazol Derivative Compounds

Investigations into the synthesis of thiazol compounds from bromacylbromide and thiourea highlight the versatility of thiazoles in therapeutic applications (Tjiptasurasa, 2005).

6. Development of Photovoltaic Devices

The synthesis of conjugated main-chain polymers containing thiazole units and their application in organic photovoltaic cells demonstrates the potential of thiazoles in renewable energy technologies (Lee et al., 2010).

7. Antimicrobial Activity Studies

Thiazole derivatives are synthesized and evaluated for their antimicrobial activities, showcasing the potential of thiazoles in combating various bacterial and fungal species (Althagafi, El‐Metwaly, & Farghaly, 2019).

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTILAKBVRIHMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethyl)thiazole

CAS RN

1319255-36-1
Record name 5-Bromo-2-(difluoromethyl)-1,3-thiazole
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